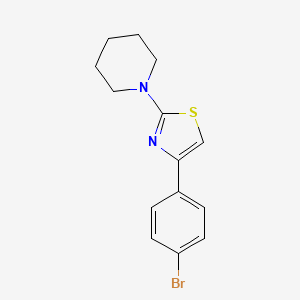

4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole

Description

4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-bromophenyl group at position 4 and a piperidine ring at position 2. Thiazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities . This article compares this compound with structurally related analogs, focusing on synthetic routes, physicochemical properties, and biological activities.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-2-piperidin-1-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2S/c15-12-6-4-11(5-7-12)13-10-18-14(16-13)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJVABPZQNPRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole typically involves the reaction of 4-bromobenzaldehyde with piperidine and thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted thiazoles.

Scientific Research Applications

The applications of 4-(4-Bromophenyl)-2-(piperidin-1-yl)thiazole in scientific research are broad, with documented uses as antibacterial, antiretroviral, antifungal, antiallergic, and antihypertensive agents, as well as in pain management . Thiazole derivatives, which include this compound, are also used in drug development for treating HIV infections and neurodegenerative brain damage, such as Alzheimer's and Parkinson's diseases .

Scientific Research Applications

- Anticonvulsant Properties: Thiazole derivatives have demonstrated anticonvulsant properties. For instance, one compound, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, showed high anticonvulsant activity by eliminating the tonic extensor phase and providing 100% protection in tests . Another analogue, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, exhibited significant activity with a median anti-PTZ effective dose (ED 50) of 18.4 mg/kg and a protection index (PI) of 9.2 .

- Antitumor Activity: Thiazole-integrated pyridine derivatives have been synthesized and screened for antitumor activity against various cancer cell lines, including PC3, MCF-7, Hep-2, and HepG2 . One thiazole-pyridine hybrid demonstrated better anti-breast cancer efficacy than the standard drug 5-fluorouracil . Additionally, novel thiazole pyrimidine derivatives have shown antiproliferative activity against human cancer cell lines such as A375, C32, DU145, and MCF-7/WT .

- Antibacterial Efficacy: Imidazotriazole-incorporated thiazoles have been synthesized and tested for antibacterial efficacy against a range of microbiological species . One derivative exceeded the activity of the standard amphotericin B against Staphylococcus epidermidis, potentially due to the presence of an imidazotriazole ring . Substituted phenylthiazol-2-amine derivatives also exhibited potential antibacterial activity .

- Carcinogenesis Research: Thiazoles are used in the study of carcinogenesis, particularly concerning tobacco-specific nitrosamines (TSNAs) like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) . Studies have focused on the mutagenic and carcinogenic actions of NNK, with betel leaf extract showing protective effects against NNK's mutagenic, carcinogenic, and adverse metabolic effects in mice .

- Synthesis of Novel Compounds: Thiazole derivatives are synthesized to explore a wide range of biological activities . For example, novel thiazole derivatives of disubstituted N-arylmaleimides have been synthesized and characterized . Pyridine-substituted thiazole hybrids have also been created and studied for their cytotoxic effects against liver, laryngeal, prostate, and breast cancer cells .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The substituents on the thiazole ring significantly influence melting points, solubility, and reactivity. Key analogs include:

Key Observations :

- Substituent Effects : Piperidine at position 2 (target compound) may enhance solubility compared to bulkier groups like pyrazolyl-aniline (2-2c) or carborane (4b).

- Melting Points : Bromophenyl-containing analogs exhibit high melting points (>200°C), suggesting strong crystalline packing due to halogen interactions .

Anticancer Activity

- Compound 104f (4-bromophenyl with pyrazolyl-dioxolane): Exhibits potent antiproliferative activity against MCF-7 (IC50 = 0.09 μM) and B16-F10 (IC50 = 0.12 μM) cell lines, surpassing erlotinib in HER-2 inhibition (IC50 = 0.18 μM) .

- Target Compound : Piperidine substitution may modulate kinase inhibition (e.g., HER-2) differently compared to pyrazolyl or carborane groups.

Enzyme Interactions

- Docking Studies : Analogs like 2e and 2g () show π–π interactions with Trp286 and Tyr341 in acetylcholinesterase (AChE), akin to donepezil . The target compound’s piperidine group could mimic the cationic binding of donepezil’s piperidine moiety.

- Tyrosinase Inhibition : Carborane-containing analog 4b () demonstrates unique inhibitory mechanisms due to boron cluster hydrophobicity, unlike the bromophenyl-piperidine combination .

Antimicrobial Activity

- Compound 12a (): A triazole-pyrazole-thiazole hybrid with a bromophenyl group shows broad-spectrum antimicrobial activity, supported by IR and NMR data .

Biological Activity

4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological significance. The presence of the bromine atom in the para position of the phenyl group enhances its reactivity and biological activity. The piperidine moiety contributes to its interaction with various biological targets, making it a valuable candidate for drug development.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro tests have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for various strains have been reported, demonstrating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate activity |

| Escherichia coli | 100 | Moderate activity |

| Candida albicans | 200 | Moderate activity |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it inhibits the growth of several cancer cell lines, including glioma and breast cancer cells. The mechanism of action appears to involve the inhibition of Na+/K(+)-ATPase and Ras oncogene activity, leading to reduced cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast cancer) | 15 | Significant inhibition |

| U87MG (glioma) | 10 | Significant inhibition |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. For instance, its action against cancer cells may be linked to alterations in cellular signaling pathways that regulate proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of substituents on the thiazole and phenyl rings. Variations in these substituents can significantly affect the compound's potency and selectivity against different biological targets. For example, compounds with electron-withdrawing groups tend to exhibit enhanced antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound, against clinical isolates of bacteria and fungi. The results indicated that this compound showed comparable activity to standard antibiotics such as norfloxacin.

- Anticancer Research : In another study focusing on cancer cell lines, this compound was tested alongside other thiazole derivatives. It demonstrated potent inhibitory effects on cell viability, suggesting its potential as a lead compound in anticancer drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole, and how can researchers validate the purity and structural integrity of the compound?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving brominated aryl precursors and thiazole-forming reagents. For example, 4-(4-bromophenyl)thiazol-2-amine intermediates can be functionalized with piperidine derivatives under nucleophilic substitution conditions . Validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm substitution patterns (e.g., singlet for thiazole protons, multiplet for piperidine protons) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to ensure stoichiometric accuracy .

Q. What pharmacological activities are associated with this compound, and how can researchers design preliminary biological assays?

- Methodological Answer : The compound’s thiazole and bromophenyl moieties are linked to CNS modulation and immunosuppressant activity . For assay design:

- In Vitro Testing : Use cell lines (e.g., neuronal or immune cells) to assess dose-dependent effects on target pathways (e.g., cytokine release or receptor binding).

- Control Experiments : Include reference compounds (e.g., known immunosuppressants) and solvent controls to isolate compound-specific effects .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and predict its reactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways and identify energy barriers for key steps (e.g., cyclization or substitution) .

- Reaction Path Search Tools : Use software like GRRM or AFIR to explore alternative pathways and minimize byproduct formation .

- Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, and temperatures .

Q. How should researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer :

- Comparative Analysis : Standardize assay conditions (e.g., cell type, incubation time) to eliminate variability .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., fluorophenyl or methylphenyl derivatives) to isolate the role of the bromophenyl group .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) to explain discrepancies in activity .

Q. What experimental design strategies are recommended for optimizing reaction yields and scalability?

- Methodological Answer :

- Factorial Design : Use a 2^k design to test variables like temperature, solvent polarity, and catalyst loading. For example, varying DMF vs. THF as solvents and K2CO3 vs. NaH as bases .

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions for maximum yield .

- Process Control Tools : Implement inline analytics (e.g., FTIR or HPLC) to monitor reaction progression in real time .

Q. How can researchers explore the compound’s potential as a biological response modifier using advanced techniques?

- Methodological Answer :

- Proteomics/Transcriptomics : Perform high-throughput screening to identify upregulated/downregulated genes or proteins post-treatment .

- In Vivo Models : Use transgenic mice to study immunosuppression or neurobehavioral effects, ensuring compliance with safety protocols (e.g., IACUC guidelines) .

- Crystallography : Solve the compound’s co-crystal structure with target proteins (e.g., using X-ray diffraction) to map binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.